molecular formula C17H23N3OS B14607646 Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- CAS No. 60096-92-6

Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-

Cat. No.: B14607646
CAS No.: 60096-92-6
M. Wt: 317.5 g/mol
InChI Key: URGHPTPTMATLBV-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the piperazine reacts with a methoxyphenyl halide.

    Attachment of the Thiazolyl Group: The final step involves the reaction of the intermediate compound with a thiazolyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the thiazolyl group, potentially converting it to a thiazoline derivative.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl halides.

Major Products Formed

    Phenolic Derivatives: From oxidation of the methoxyphenyl group.

    Thiazoline Derivatives: From reduction of the thiazolyl group.

    Functionalized Piperazines: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: The compound can bind to specific receptors, influencing biological pathways.

Medicine

    Pharmaceutical Development: Potential use in the development of drugs targeting neurological disorders.

    Antimicrobial Activity: It may exhibit antimicrobial properties against certain pathogens.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group may enhance binding affinity, while the thiazolyl group can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(2-chlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-ethyl-5-thiazolyl)ethyl]-: Similar structure but with an ethyl group on the thiazolyl ring.

Uniqueness

The presence of the methoxyphenyl group in Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- may confer unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

CAS No.

60096-92-6

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C17H23N3OS/c1-14-17(22-13-18-14)7-8-19-9-11-20(12-10-19)15-5-3-4-6-16(15)21-2/h3-6,13H,7-12H2,1-2H3

InChI Key

URGHPTPTMATLBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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